molecular formula C10H8FN3O B13633391 1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

1-(3-Fluoro-4-(1h-1,2,4-triazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13633391
M. Wt: 205.19 g/mol
InChI Key: OAXNCUKYWOZHAL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one is a chemical compound that features a fluoro-substituted phenyl ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 1H-1,2,4-triazole.

    Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the triazole moiety.

    Final Step: The intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the compound’s antifungal or antibacterial effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluoro and triazole groups, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in terms of selectivity and potency in its applications.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

1-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8FN3O/c1-7(15)8-2-3-10(9(11)4-8)14-6-12-5-13-14/h2-6H,1H3

InChI Key

OAXNCUKYWOZHAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F

Origin of Product

United States

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